5-Methoxy-3-(2-methylphenyl)benzoic acid
CAS No.: 1262004-87-4
Cat. No.: VC0164482
Molecular Formula: C15H14O3
Molecular Weight: 242.274
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1262004-87-4 |
---|---|
Molecular Formula | C15H14O3 |
Molecular Weight | 242.274 |
IUPAC Name | 3-methoxy-5-(2-methylphenyl)benzoic acid |
Standard InChI | InChI=1S/C15H14O3/c1-10-5-3-4-6-14(10)11-7-12(15(16)17)9-13(8-11)18-2/h3-9H,1-2H3,(H,16,17) |
Standard InChI Key | GHZOBRISDGBAHL-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=CC(=CC(=C2)OC)C(=O)O |
Introduction
5-Methoxy-3-(2-methylphenyl)benzoic acid is an organic compound with the CAS number 1262004-87-4. It is a derivative of benzoic acid, featuring a methoxy group and a methylphenyl substituent on the benzene ring. This compound is available for purchase from reputable suppliers such as Toronto Research Chemicals and LEAP CHEM CO., LTD. .
Synthesis Methods
While specific synthesis methods for 5-Methoxy-3-(2-methylphenyl)benzoic acid are not detailed in the available literature, compounds of similar structure often involve reactions like Suzuki-Miyaura coupling for the formation of the aryl-aryl bond. This method typically requires a boronic acid derivative and a halogenated benzene ring, which react in the presence of a palladium catalyst.
Comparison with Similar Compounds
Compounds similar to 5-Methoxy-3-(2-methylphenyl)benzoic acid, such as 3-(2-Methoxy-3-methylphenyl)benzoic acid, have been studied extensively for their biological activities. These compounds exhibit antimicrobial and anticancer potential due to their unique structural features.
Compound | Structure Features | Biological Activity |
---|---|---|
3-(2-Methoxy-3-methylphenyl)benzoic acid | Methoxy at position 2, Methyl at position 3 | Antimicrobial and anticancer activities |
5-Methoxy-3-(2-methylphenyl)benzoic acid | Methoxy at position 5, 2-Methylphenyl at position 3 | Potential biological activities not specified |
Future Research Directions
Future studies on 5-Methoxy-3-(2-methylphenyl)benzoic acid could focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceuticals or materials science. The compound's unique structure suggests it may have distinct properties compared to its analogs, warranting further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume